

evaluating the green chemistry metrics of (2-Iodo-5-methylphenyl)methanol synthesis

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Compound of Interest

Compound Name: (2-Iodo-5-methylphenyl)methanol

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A Comparative Guide to the Green Synthesis of (2-Iodo-5-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic routes to **(2-Iodo-5-methylphenyl)methanol**, evaluating them based on key green chemistry metrics. The objective is to offer a clear, data-driven comparison to aid in the selection of more sustainable chemical manufacturing processes. Detailed experimental protocols and a logical workflow for the evaluation are also presented.

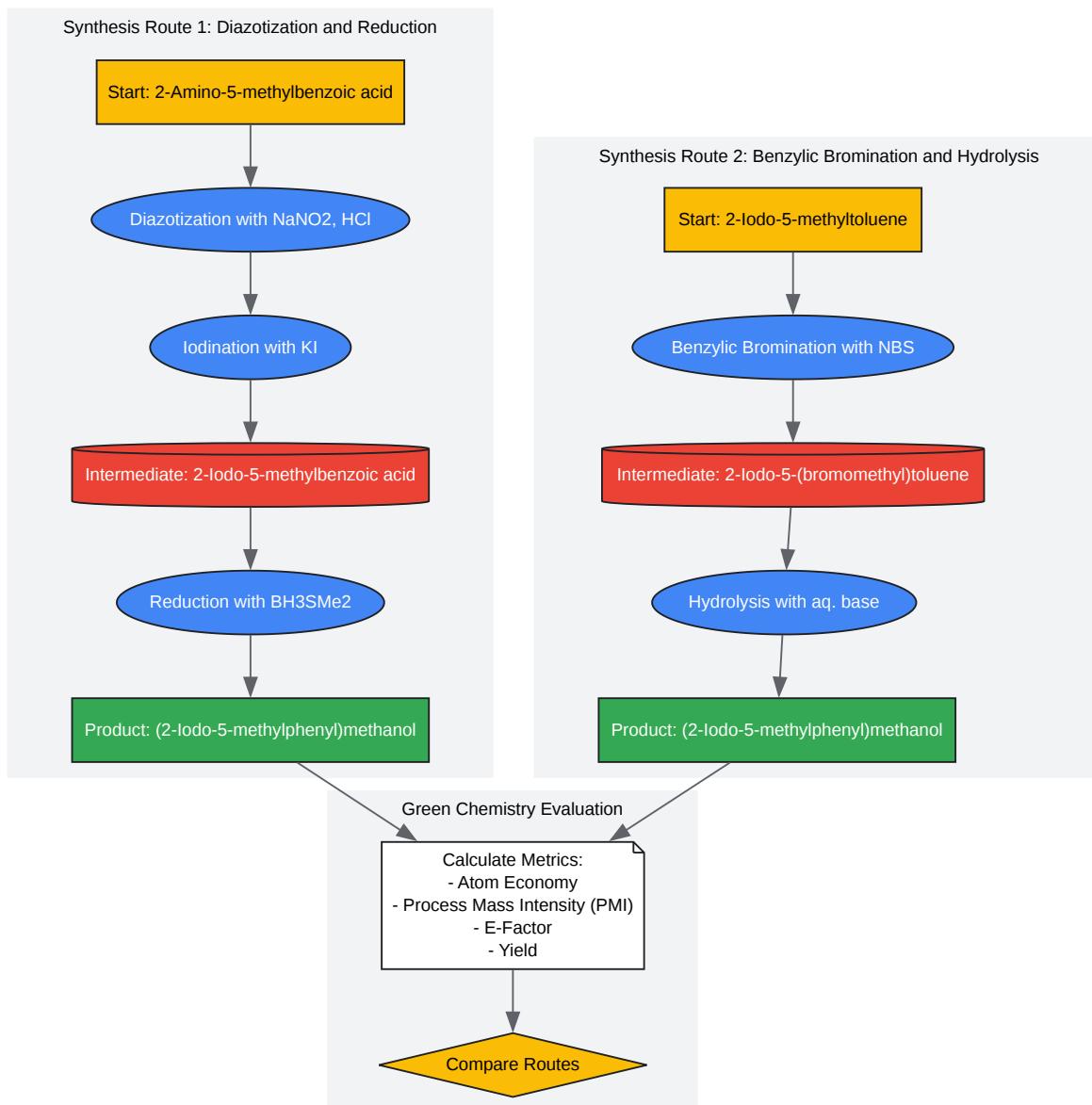
At a Glance: Green Chemistry Metrics Comparison

The following table summarizes the calculated green chemistry metrics for the two primary synthesis routes of **(2-Iodo-5-methylphenyl)methanol**.

Green Chemistry Metric	Route 1: Diazotization and Reduction	Route 2: Benzylic Bromination and Hydrolysis
Starting Materials	2-Amino-5-methylbenzoic acid	2-Iodo-5-methyltoluene
Overall Yield	~72% (estimated)	~85% (estimated)
Atom Economy	~50.6%	~88.7%
Process Mass Intensity (PMI)	High (significant solvent and reagent use)	Moderate (less solvent intensive)
Environmental (E)-Factor	High	Moderate
Solvent & Reagent Hazards	Use of corrosive acids, flammable solvents, and a toxic/flammable reducing agent.	Use of a lachrymatory brominating agent and flammable solvents.

Synthesis Route Evaluation Workflow

The following diagram illustrates the logical workflow for evaluating the green chemistry metrics of the different synthesis pathways for **(2-Iodo-5-methylphenyl)methanol**.



Caption: Workflow for comparing the green chemistry metrics of two synthesis routes for **(2-Iodo-5-methylphenyl)methanol**.

Experimental Protocols

Route 1: Diazotization of 2-Amino-5-methylbenzoic Acid and Subsequent Reduction

This two-step synthesis starts with the conversion of 2-amino-5-methylbenzoic acid to 2-iodo-5-methylbenzoic acid, followed by reduction to the target alcohol.

Step 1: Synthesis of 2-Iodo-5-methylbenzoic Acid

- Materials:

- 2-Amino-5-methylbenzoic acid (5-methyl-antrhanilic acid): 20 g
- 3-N Hydrochloric acid: 200 ml
- Sodium nitrite (NaNO_2): 10 g
- Potassium iodide (KI): 26.5 g
- Water
- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Ether
- Sodium sulfate (Na_2SO_4)
- Ligroin

- Procedure:

- Suspend 20 g of 5-methyl-antrhanilic acid in 200 ml of 3-N hydrochloric acid at 0°C.
- Add a solution of 10 g of sodium nitrite in 20 ml of water dropwise with stirring, maintaining the temperature at 0°C. Stir for an additional 25 minutes.
- Add a solution of 26.5 g of potassium iodide in 30 ml of 3-N hydrochloric acid and 30 ml of water dropwise at 5°-10°C.

- Stir the mixture for 30 minutes at room temperature and then for 2 hours at reflux.
- Cool the mixture and add sodium thiosulfate until the solution turns yellow (approximately 5 g).
- Collect the crystalline 2-iodo-5-methyl-benzoic acid by vacuum filtration and wash with water until neutral.
- Dissolve the crude acid in ether, wash with sodium thiosulfate solution and water, then dry over sodium sulfate.
- Evaporate the ether to obtain light-brown crystals. Recrystallize from ligroin to yield pure 2-iodo-5-methyl-benzoic acid.[\[1\]](#)

Step 2: Reduction of 2-Iodo-5-methylbenzoic Acid to **(2-Iodo-5-methylphenyl)methanol**

- Materials:

- 2-Iodo-5-methylbenzoic acid
- Borane-dimethyl sulfide complex (BH_3SMe_2)
- Dry Tetrahydrofuran (THF)
- Methanol (MeOH)
- 1 M Sodium carbonate (Na_2CO_3) solution
- Diethyl ether (Et_2O)
- Water

- Procedure:

- Dissolve the 2-iodo-5-methylbenzoic acid derivative (1.00 equiv) in dry THF (1.00 M).
- Cool the solution to 0°C and add borane-dimethyl sulfide complex (1.20 equiv) dropwise over 15 minutes.

- Allow the mixture to warm to room temperature and stir for 16 hours.
- After the reaction is complete, cool the mixture to 0°C and carefully add methanol (40 μ l/mmol).
- Slowly add 1 M Na_2CO_3 solution (0.5 ml/mmol).
- Dilute the resulting mixture with water (3 ml/mmol) and extract with diethyl ether (3 x 5 ml/mmol). The combined organic phases are then processed to isolate the product.[\[2\]](#)[\[3\]](#)

Route 2: Benzylic Bromination of 2-Iodo-5-methyltoluene and Subsequent Hydrolysis

This two-step route involves the radical bromination of the benzylic position of 2-iodo-5-methyltoluene, followed by hydrolysis to the benzyl alcohol.

Step 1: Synthesis of 2-Iodo-5-(bromomethyl)toluene

- Materials:
 - 2-Iodo-5-methyltoluene
 - N-Bromosuccinimide (NBS)
 - Benzoyl peroxide (initiator)
 - Carbon tetrachloride (CCl_4)
- Procedure:
 - A mixture of 2-iodo-5-methyltoluene, N-bromosuccinimide, and a catalytic amount of benzoyl peroxide in carbon tetrachloride is refluxed.
 - The reaction is monitored for completion.
 - After completion, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure to yield the crude 2-iodo-5-(bromomethyl)toluene.

Step 2: Hydrolysis of 2-iodo-5-(bromomethyl)toluene to **(2-iodo-5-methylphenyl)methanol**

- Materials:
 - 2-Iodo-5-(bromomethyl)toluene
 - Aqueous sodium hydroxide or potassium hydroxide solution
 - A suitable solvent (e.g., acetone, THF)
- Procedure:
 - The crude 2-iodo-5-(bromomethyl)toluene is dissolved in a suitable solvent.
 - An aqueous solution of a base (e.g., NaOH or KOH) is added, and the mixture is heated to reflux.
 - The reaction is monitored until the starting material is consumed.
 - After completion, the reaction mixture is cooled, and the organic product is extracted with a suitable solvent (e.g., diethyl ether).
 - The organic layer is washed, dried, and the solvent is evaporated to yield **(2-iodo-5-methylphenyl)methanol**.

(Note: While the general procedures for Route 2 are well-established in organic chemistry, a specific, detailed experimental protocol with precise quantities and yields for this particular substrate was not found in the initial search. The provided protocol is a general representation of this synthetic transformation.)

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